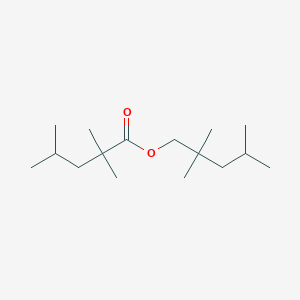
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is synthesized from 2,2,4-trimethylpentanol and 2,2,4-trimethylpentanoic acid, resulting in a molecule with unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethylpentyl 2,2,4-trimethylpentanoate typically involves the esterification reaction between 2,2,4-trimethylpentanol and 2,2,4-trimethylpentanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Amberlyst, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 2,2,4-Trimethylpentanol and 2,2,4-trimethylpentanoic acid.
Reduction: 2,2,4-Trimethylpentanol.
Transesterification: New ester and alcohol.
科学研究应用
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用机制
The mechanism of action of 2,2,4-trimethylpentyl 2,2,4-trimethylpentanoate primarily involves its hydrolysis to release 2,2,4-trimethylpentanol and 2,2,4-trimethylpentanoic acid. These products can then interact with various molecular targets and pathways in biological systems. For example, the alcohol can be further metabolized to produce energy, while the acid can participate in metabolic pathways.
相似化合物的比较
Similar Compounds
2,2,4-Trimethylpentane: An isomer of octane, used as a reference standard in octane rating.
2,2,4-Trimethylpentanol: The alcohol counterpart of the ester.
2,2,4-Trimethylpentanoic acid: The acid counterpart of the ester.
Uniqueness
2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate is unique due to its dual ester linkage, which imparts distinct chemical and physical properties. Its ability to undergo hydrolysis and release both an alcohol and an acid makes it a versatile compound in various chemical and biological applications.
属性
CAS 编号 |
378772-11-3 |
|---|---|
分子式 |
C16H32O2 |
分子量 |
256.42 g/mol |
IUPAC 名称 |
2,2,4-trimethylpentyl 2,2,4-trimethylpentanoate |
InChI |
InChI=1S/C16H32O2/c1-12(2)9-15(5,6)11-18-14(17)16(7,8)10-13(3)4/h12-13H,9-11H2,1-8H3 |
InChI 键 |
COOQSZABQKPRDW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)(C)COC(=O)C(C)(C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


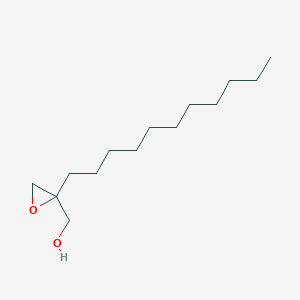
![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)
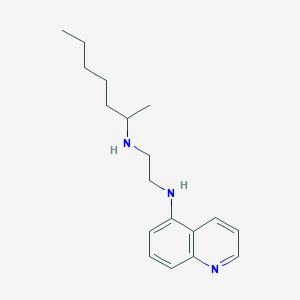
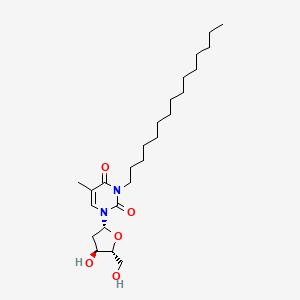
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
acetate](/img/structure/B14234176.png)
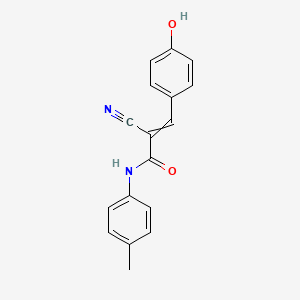
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
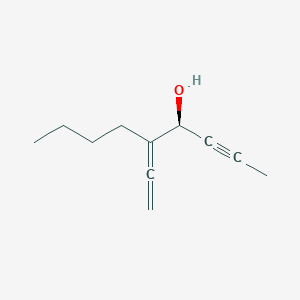
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)
